molecular formula C12H18N2O2 B1491530 Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate CAS No. 2098079-56-0

Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate

Cat. No.: B1491530
CAS No.: 2098079-56-0
M. Wt: 222.28 g/mol
InChI Key: GQFHSWGBEMZFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a tert-butyl group at the 6-position, a methyl substituent at the 2-position, and an ethyl ester at the 4-position of the pyrimidine ring. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .

Properties

IUPAC Name

ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-6-16-11(15)9-7-10(12(3,4)5)14-8(2)13-9/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFHSWGBEMZFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Metabolic Pathways

Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. The compound may enhance or inhibit specific metabolic reactions, leading to changes in the overall metabolic profile of cells. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in specific subcellular locations can modulate its interactions with biomolecules and influence cellular processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action.

Biological Activity

Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyrimidine ring with a tert-butyl group at the 6-position and an ethoxy carbon chain at the 4-position. Its molecular formula is C12H17N1O2C_{12}H_{17}N_{1}O_{2} with a molecular weight of approximately 219.27 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The mechanisms through which it exerts its effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity. For example, studies have indicated its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
  • Receptor Modulation : this compound may also interact with cellular receptors, influencing signaling pathways involved in various physiological processes.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to significantly inhibit COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in treating inflammatory conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structural features may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

This compound has also been studied for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including cell cycle arrest .

Research Findings and Case Studies

A summary of notable research findings related to this compound is presented in the following table:

StudyFocusKey Findings
Anti-inflammatory activityInhibited COX-2 with an IC50 value similar to celecoxib
Anticancer effectsInduced apoptosis and arrested cell cycle in cancer cell lines
Antimicrobial activityEffective against several bacterial strains

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrimidine derivatives, which may influence its biological activity. The following table highlights some comparable compounds:

Compound NameSimilarity IndexUnique Features
Ethyl 6-methylpyrimidine-4-carboxylate0.89Methyl group at position 6
Ethyl 2-amino-4-pyrimidinecarboxylic acid0.87Amino group enhances hydrogen bonding
Ethyl 5-bromopyrimidine-4-carboxylic acid0.85Bromine substitution introduces electrophilicity

The distinct combination of a tert-butyl group and an ethoxy carbon chain in this compound may confer unique steric and electronic properties compared to these similar compounds, potentially influencing its reactivity and biological interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Carboxylates

The following analysis compares Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate with analogous pyrimidine carboxylates, focusing on structural variations, synthetic pathways, and inferred physicochemical properties.

Ethyl 1-(2-hydroxybutyl)-4-methyl-6-phenyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate

  • Structural Differences :
    • Contains a phenyl group at the 6-position instead of tert-butyl.
    • Features a thioxo (S=O) group at the 2-position and a hydroxybutyl substituent at the 1-position.
    • The pyrimidine ring is partially saturated (tetrahydropyrimidine), unlike the fully aromatic structure of the target compound.
  • Synthesis: Prepared via a multi-step reaction involving acetylacetone, ethanol, and 1,2-epoxobutane, catalyzed by aluminum chloride .
  • The thioxo group could increase reactivity in nucleophilic substitution reactions compared to the methyl group in the target compound.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Structural Differences :
    • Substituted with a thietan-3-yloxy group (a sulfur-containing heterocycle) at the 4-position and a thioacetate moiety at the 2-position.
    • Lacks the tert-butyl group, which is replaced by a methyl group at the 6-position.
  • Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
  • The thioacetate moiety may confer higher lipophilicity compared to the ethyl ester in the target compound.

This compound

  • The methyl group at the 2-position offers minimal electronic perturbation, preserving the aromaticity of the pyrimidine ring. The ethyl ester at the 4-position balances solubility (via hydrolysis to a carboxylic acid) and membrane permeability.

Comparative Data Table

Property/Feature This compound Ethyl 1-(2-hydroxybutyl)-4-methyl-6-phenyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
6-Position Substituent tert-butyl Phenyl Methyl
2-Position Substituent Methyl Thioxo (S=O) Thioacetate
Ring Saturation Aromatic Partially saturated (tetrahydropyrimidine) Aromatic
Key Functional Groups Ethyl ester Hydroxybutyl, phenyl, thioxo Thietan-3-yloxy, thioacetate
Inferred Lipophilicity (LogP) Moderate (due to tert-butyl and ester) High (phenyl and thioxo) High (thioacetate and thietan)
Synthetic Catalyst Not reported Aluminum chloride Not reported

Research Findings and Implications

  • Steric Effects : The tert-butyl group in this compound may improve metabolic stability compared to smaller substituents (e.g., methyl or phenyl) in analogs .
  • Solubility : The ethyl ester group is a common prodrug strategy, enabling hydrolysis to a carboxylic acid for enhanced aqueous solubility, a feature shared with the compared compounds.

Preparation Methods

Condensation of β-Ketoesters with Amidines

A common route involves the cyclocondensation of β-ketoesters (such as ethyl acetoacetate derivatives) with amidines or amidine hydrochlorides to form the pyrimidine ring.

  • Step 1: Preparation of β-ketoester with a tert-butyl substituent at the appropriate position.
  • Step 2: Reaction with acetamidine hydrochloride under controlled temperature (often 0–25 °C) in an alcoholic solvent such as methanol.
  • Step 3: Cyclization proceeds with stirring and heating to moderate temperatures (18–25 °C) for several hours (3–5 h).
  • Step 4: Acidification to pH 1–2 to precipitate the pyrimidine product.
  • Step 5: Filtration, washing with cold methanol/water mixtures, and drying to yield the target compound.

This method is exemplified in the synthesis of 4,6-dihydroxy-2-methylpyrimidine, which is structurally related and can be adapted for ethyl ester derivatives by using ester-functionalized β-ketoesters.

Use of Triphosgene as a Safer Phosgene Alternative

Industrial synthesis often replaces toxic reagents such as POCl3 or phosgene with triphosgene for ring closure or chlorination steps due to safety and environmental concerns. Triphosgene facilitates the formation of pyrimidine rings with minimized hazardous byproducts.

Representative Experimental Data and Reaction Conditions

Parameter Typical Range/Value Notes
Solvent Methanol Used for dissolution and reaction medium
Temperature 0 °C (ice bath) to 25 °C Initial cooling for reagent addition, then warming for reaction
Reaction time 3–5 hours Ensures complete cyclization
Molar ratios Sodium methylate : methyl malonate = 2.5–4.5 : 1
Methyl malonate : amidine hydrochloride = 1 : 1–2
Stoichiometry critical for yield optimization
pH for crystallization 1–2 Acidification to precipitate product
Yield 86–87% High yield achievable with optimized conditions
Washing temperature 0–5 °C Cold washing to improve purity

These parameters are adapted from the synthesis of related pyrimidine derivatives and provide a framework for the preparation of this compound.

Analytical and Purification Techniques

  • Filtration and Washing: Suction filtration followed by washing with ice-cold methanol and water mixtures to remove impurities.
  • Drying: Under vacuum or in a desiccator to obtain a pure white solid.
  • Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product identity.
  • Crystallization: Controlled cooling and pH adjustment facilitate crystallization of the product with high purity.

Summary of Advantages and Industrial Suitability

  • The described methods avoid highly toxic reagents, improving safety and environmental impact.
  • The reaction conditions are mild, scalable, and suitable for industrial production.
  • High yields and purity are achievable with proper control of stoichiometry and temperature.
  • The use of triphosgene as a phosgene substitute enhances operational safety.

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of the ester group.
  • Monitor reaction progress using TLC or HPLC.

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., tert-butyl, methyl, and ester groups).
  • X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, even for complex pyrimidine derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

Q. Example Data :

ParameterTypical Range (Pyrimidine Derivatives)
C=O Stretch (IR)1700–1750 cm⁻¹
C-N (NMR)δ 150–160 ppm (13C)

How can researchers optimize reaction conditions to improve synthesis yield?

Advanced Research Question
Methodological Strategies :

  • Temperature Control : Elevated temperatures (80–100°C) enhance esterification efficiency but may require reflux under inert gas (N2/Ar) .
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2) or enzymes for selective carboxylate activation.
  • pH Adjustment : Maintain mildly acidic conditions (pH 4–6) to stabilize intermediates .

Case Study :
Ethyl pyrimidine derivatives often achieve >80% yield when reactions are conducted in dry DMF with 1.5 equivalents of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent .

How to resolve discrepancies in crystallographic data during structural refinement?

Advanced Research Question
Common Challenges :

  • Disordered tert-butyl groups or ester moieties.
  • Ambiguities in torsion angles (e.g., C2–C1–C6–C7 angles varying by >5°).

Q. Solutions :

  • Use SHELXL ’s restraints (e.g., DFIX, DANG) to model rigid groups .
  • Validate against analogous structures (e.g., Ethyl 4-phenylbutyrate derivatives show consistent C–O bond lengths of ~1.36 Å ).

Example :
For torsion angle discrepancies, compare with published pyrimidine carboxylates (e.g., Ethyl 3-(1-methylindole)quinoline-4-carboxylate ).

What computational methods predict reactivity and biological interactions?

Advanced Research Question
Approaches :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina or Schrödinger Suite .
  • MD Simulations : Assess binding stability in solvent environments (e.g., water, lipid bilayers).

Validation :
Compare computational results with experimental bioactivity assays (e.g., IC50 values for enzyme inhibition).

What safety protocols are critical for handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods due to potential volatile byproducts (e.g., ethanol, tert-butyl chloride).
  • Storage : Keep in airtight containers at –20°C to prevent ester hydrolysis .

Q. Emergency Measures :

  • Spill cleanup: Use absorbent materials (vermiculite) and neutralize with sodium bicarbonate.

How to design SAR studies for this compound’s biological activity?

Advanced Research Question
Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace tert-butyl with isopropyl) and test activity .
  • Assay Selection : Use enzyme inhibition (e.g., kinase assays) or antimicrobial susceptibility testing.
  • Data Analysis : Correlate substituent electronic effects (Hammett constants) with bioactivity trends.

Example :
Pyrimidine derivatives with electron-withdrawing groups (e.g., CF3) often show enhanced antimicrobial activity .

What are the industrial-grade purity standards vs. research-grade requirements?

Basic Research Question

  • Research-Grade : ≥95% purity (HPLC/GC validated) for reproducibility .
  • Industrial : ≥99% with strict impurity profiling (ICH guidelines).

Q. Purification Methods :

  • Lab Scale : Flash chromatography (silica gel, ethyl acetate/hexane).
  • Pilot Scale : Crystallization from ethanol/water mixtures.

Tables for Quick Reference

Table 1: Common Reaction Conditions for Pyrimidine Ester Synthesis

ParameterOptimal RangeReference
Temperature80–100°C
SolventDry DMF or THF
CatalystEDCI, DMAP
Reaction Time12–24 hours

Table 2: Key Crystallographic Parameters from Analogous Compounds

CompoundBond Length (C–O)Torsion Angle (C2–C1–C6–C7)
Ethyl 3-(1-methylindole)quinoline-4-carboxylate1.36 Å177.64°
Methyl 2-ethynylpyrimidine-4-carboxylate1.34 Å176.51°

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.